Acetonitrile-15N
Overview
Description
Acetonitrile-15N, also known as methyl cyanide-15N, is an organic compound that contains the stable isotope nitrogen-15. It is a colorless liquid with a faint, ether-like odor. This compound is widely used in various scientific fields due to its unique properties, including its ability to act as a solvent and its role in isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
Target of Action
Acetonitrile-15N, also known as Methyl cyanide-15N , is primarily used in nuclear magnetic resonance (NMR) spectroscopy . Its primary target is 15N-labeled compounds in various biochemical applications . The unique isotopic composition of this compound allows it to interact with these targets and provide valuable information about their structure and dynamics .
Mode of Action
In NMR spectroscopy, this compound acts as an internal standard for calibration and quantification of 15N-labeled compounds . It interacts with its targets by aligning the nuclear spin of nitrogen-15 with an external magnetic field. This interaction results in a change in the magnetic resonance frequency, which can be measured and analyzed .
Biochemical Pathways
The use of this compound in NMR spectroscopy allows for the study of various metabolic pathways and protein dynamics in living organisms . By tracking the movement and interactions of 15N-labeled compounds, researchers can gain insights into the biochemical pathways these compounds are involved in .
Pharmacokinetics
Its physical properties, such as its boiling point (81-82 °c), melting point (-48 °c), and density (0805 g/mL at 25 °C), may influence its behavior in the spectroscopic environment .
Result of Action
The result of this compound’s action is the generation of highly precise and accurate data about the structure and dynamics of 15N-labeled compounds . This data can be used to enhance our understanding of various biochemical processes, including metabolic pathways and protein dynamics .
Action Environment
The efficacy and stability of this compound as an internal standard in NMR spectroscopy can be influenced by various environmental factors. These include the strength and homogeneity of the magnetic field, the temperature of the sample, and the presence of other compounds in the sample . Proper sample preparation and instrument calibration are essential to ensure the reliability of the results obtained using this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetonitrile-15N can be synthesized through several methods. One common approach involves the reaction of ammonia-15N with acetic acid, followed by dehydration to produce this compound. Another method includes the reaction of nitrogen-15 labeled cyanogen chloride with methyl magnesium bromide .
Industrial Production Methods: Industrial production of this compound typically involves the isotopic exchange of nitrogen-15 with acetonitrile. This process can be carried out using various catalysts and reaction conditions to ensure high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions: Acetonitrile-15N undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce acetamide-15N and acetic acid-15N under specific conditions.
Reduction: It can be reduced to produce ethylamine-15N.
Substitution: this compound can undergo nucleophilic substitution reactions to form various nitrogen-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are commonly employed.
Major Products:
Oxidation: Acetamide-15N, acetic acid-15N.
Reduction: Ethylamine-15N.
Substitution: Various nitrogen-containing compounds depending on the nucleophile used.
Scientific Research Applications
Acetonitrile-15N has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is used in the study of metabolic pathways and enzyme mechanisms through isotopic labeling.
Medicine: It is employed in the development of pharmaceuticals and in the study of drug metabolism.
Comparison with Similar Compounds
Acetonitrile-13C: Contains the carbon-13 isotope and is used for similar applications in NMR spectroscopy.
Formamide-15N: Another nitrogen-15 labeled compound used in various chemical and biological studies.
Benzamide-15N: Used in the study of nitrogen-containing compounds and their reactions.
Uniqueness of Acetonitrile-15N: this compound is unique due to its combination of solvent properties and isotopic labeling with nitrogen-15. This makes it particularly valuable for NMR spectroscopy and other analytical techniques that require isotopic labeling. Its versatility in various chemical reactions and applications further distinguishes it from other similar compounds .
Properties
IUPAC Name |
acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYAHXRMPXWCK-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#[15N] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
42.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14149-39-4 | |
Record name | 14149-39-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of Acetonitrile-15N?
A1: this compound (CH3C15N) is an isotopologue of acetonitrile (CH3CN) where the naturally occurring 14N atom is replaced with the stable isotope 15N. This substitution does not alter the chemical properties of the molecule, but it does affect its spectroscopic behavior, making it valuable for various research applications. For instance, the infrared spectrum of this compound has been studied to gain insights into the structure of carbanions. []
Q2: How is this compound utilized in studying chemical reactions?
A2: this compound serves as a valuable tool for investigating reaction mechanisms. In particular, it has been employed in the synthesis of 3-Methyl-1,2,4-triazine-[4-15N], a heterocyclic compound with potential biological activity. The use of this compound in this synthesis allows for the specific labeling of the triazine ring, enabling researchers to track the fate of the nitrogen atom throughout the reaction sequence. [] This isotopic labeling is a powerful technique for elucidating reaction pathways and optimizing synthetic strategies.
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